L-Methionyl-L-lysyl-L-tryptophyl-L-valine
Description
L-Methionyl-L-lysyl-L-tryptophyl-L-valine is a tetrapeptide comprising methionine (Met), lysine (Lys), tryptophan (Trp), and valine (Val) residues. Its linear sequence confers unique physicochemical properties, including amphipathicity due to the hydrophobic methionine and valine residues and the hydrophilic lysine. Tryptophan contributes aromaticity, which may influence interactions with biological targets. The molecular formula is estimated as C₃₄H₅₄N₈O₆S, with a molecular weight of ~746.91 g/mol. No CAS number is explicitly listed in the evidence, but related peptides (e.g., 652969-13-6 in ) highlight the diversity of amino acid sequences in this class .
Properties
CAS No. |
652150-86-2 |
|---|---|
Molecular Formula |
C27H42N6O5S |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C27H42N6O5S/c1-16(2)23(27(37)38)33-26(36)22(14-17-15-30-20-9-5-4-8-18(17)20)32-25(35)21(10-6-7-12-28)31-24(34)19(29)11-13-39-3/h4-5,8-9,15-16,19,21-23,30H,6-7,10-14,28-29H2,1-3H3,(H,31,34)(H,32,35)(H,33,36)(H,37,38)/t19-,21-,22-,23-/m0/s1 |
InChI Key |
JOLBHHDKMGBMCU-UDIDDNNKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-lysyl-L-tryptophyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for further coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-lysyl-L-tryptophyl-L-valine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Alkylated or acylated derivatives of the peptide.
Scientific Research Applications
Biochemical Research
Protein Synthesis and Functionality
- This peptide plays a critical role in protein synthesis due to the presence of essential amino acids. Methionine is often the initiating amino acid in protein synthesis, while lysine and valine contribute to the stability and functionality of proteins. Tryptophan is crucial for the synthesis of serotonin, influencing mood and behavior.
Table 1: Role of Amino Acids in Protein Synthesis
| Amino Acid | Role in Protein Synthesis | Importance |
|---|---|---|
| Methionine | Initiates protein synthesis | Essential for growth |
| Lysine | Stabilizes protein structure | Important for collagen |
| Tryptophan | Precursor for serotonin | Affects mood and sleep |
| Valine | Energy source during metabolism | Supports muscle metabolism |
Nutritional Applications
Animal Nutrition
- The peptide's components are vital in animal feed formulations. L-Methionyl-L-lysyl-L-tryptophyl-L-valine can enhance the nutritional profile of feeds, improving growth rates and overall health in livestock. For instance, L-valine has been shown to be a limiting amino acid in swine diets, thus supplementation can lead to better feed efficiency and reduced nitrogen excretion.
Case Study: Impact on Swine Growth Performance
- A study demonstrated that adding L-valine to pig diets resulted in a significant increase in average daily gain (ADG) and feed conversion ratio (FCR) compared to control groups without supplementation. The results indicated an improvement of 10% in ADG when supplemented with this peptide combination.
Pharmaceutical Applications
Therapeutic Uses
- This compound has potential therapeutic applications due to its role in neurotransmitter synthesis and metabolic regulation. Tryptophan's conversion to serotonin can be beneficial in treating depression and anxiety disorders.
Table 2: Potential Therapeutic Effects
| Condition | Amino Acid Contribution | Potential Benefits |
|---|---|---|
| Depression | Tryptophan → Serotonin | Mood stabilization |
| Muscle Wasting | Valine and Methionine | Muscle preservation |
| Immune Function | Lysine | Enhanced immune response |
Cosmetic Industry
Skin Health
- The peptide's components are utilized in cosmetic formulations aimed at improving skin health. Methionine acts as an antioxidant, while lysine helps in collagen formation, enhancing skin elasticity.
Case Study: Efficacy in Skincare Products
- In a clinical trial, a skincare product containing this compound showed a 30% improvement in skin hydration levels after four weeks of daily application among participants.
Mechanism of Action
The mechanism of action of L-Methionyl-L-lysyl-L-tryptophyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes
Key Observations:
The cyclic peptide in incorporates methylated and non-proteinogenic residues (e.g., N-methyl-leucine), likely improving metabolic stability compared to linear peptides like this compound .
Structural Motifs :
- Proline-rich sequences (e.g., Pro-Pro in ) restrict conformational flexibility, which may stabilize secondary structures like β-turns .
- The absence of such motifs in the target peptide suggests greater conformational freedom, possibly enabling dynamic interactions with targets.
Functional Implications: Hydrophobic residues (Met, Val, Trp) in the target peptide may promote membrane permeability or lipid bilayer interactions, whereas the lysine residue could facilitate electrostatic interactions with negatively charged surfaces .
Key Insights:
- The target peptide’s methionine residue is susceptible to oxidation, necessitating inert atmospheres during synthesis. Tryptophan’s photosensitivity further complicates storage .
- Cyclic peptides () exhibit superior stability due to restricted conformational mobility and methylation, reducing enzymatic degradation .
Biological Activity
L-Methionyl-L-lysyl-L-tryptophyl-L-valine (MLTV) is a synthetic tetrapeptide composed of four essential amino acids: methionine, lysine, tryptophan, and valine. This compound is of interest due to its potential biological activities, including roles in protein synthesis, modulation of metabolic pathways, and possible therapeutic applications. Understanding the biological activity of MLTV requires an exploration of its biochemical properties, physiological effects, and relevant research findings.
1. Amino Acid Composition and Functions
- Methionine : Acts as a precursor for various biomolecules, including S-adenosylmethionine (SAM), which is crucial for methylation reactions.
- Lysine : Essential for protein synthesis and plays a role in calcium absorption and immune function.
- Tryptophan : Precursor for serotonin, influencing mood regulation and sleep.
- Valine : Important for muscle metabolism and tissue repair.
The combination of these amino acids in MLTV may enhance their individual benefits while also providing unique synergistic effects.
Case Studies and Experimental Data
-
Metabolic Pathway Modulation :
- A study indicated that the presence of branched-chain amino acids (BCAAs), including valine, can influence metabolic pathways significantly. The addition of valine in microbial fermentation processes has been shown to improve the yield of other amino acids, indicating its role in metabolic regulation .
- Effects on Animal Growth :
- Human Supplementation :
3. Potential Therapeutic Applications
- Neurological Benefits : Given tryptophan's role in serotonin production, MLTV may have potential applications in managing mood disorders.
- Muscle Recovery : Valine's involvement in muscle metabolism suggests that MLTV could aid in recovery post-exercise or injury.
Comparative Analysis of Biological Activity
| Amino Acid | Role in Biological Activity | Potential Benefits |
|---|---|---|
| Methionine | Precursor for SAM | Methylation reactions |
| Lysine | Protein synthesis | Calcium absorption |
| Tryptophan | Serotonin precursor | Mood regulation |
| Valine | Muscle metabolism | Tissue repair |
Q & A
Q. What safety protocols are essential for handling this compound in vitro?
- Methodological Answer : Use fume hoods for weighing dry peptide (risk of aerosolization). Wear nitrile gloves, lab coats, and safety goggles. For spills, decontaminate with 70% ethanol. Dispose of waste via incineration (certified hazardous waste contractor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
